Katacine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

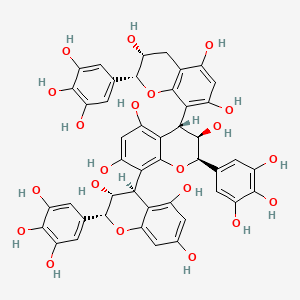

Katacine is a novel ligand of CLEC-2, a platelet receptor involved in thromboinflammation. This compound has been identified as a platelet agonist, inducing platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .

Preparation Methods

Katacine is synthesized through the extraction of proanthocyanidins from the polygonaceae family of plants . The specific synthetic routes and reaction conditions for the preparation of this compound are not extensively detailed in the literature. it is known that proanthocyanidins can be extracted using solvents such as ethanol or methanol, followed by purification processes like chromatography .

Chemical Reactions Analysis

Katacine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Katacine, a mixture of proanthocyanidin polymers, has been identified as a novel ligand for CLEC-2, a platelet receptor involved in thromboinflammation . Research indicates this compound's potential applications in scientific research, particularly in understanding platelet activation and thrombus formation .

Scientific Research Applications

CLEC-2 Interaction Studies this compound serves as a valuable tool for studying the interaction between CLEC-2 and its ligands . CLEC-2 is a promising target for developing novel antiplatelet agents because of its minor role during hemostasis and significant impact on thrombus formation .

Platelet Activation and Aggregation this compound induces platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases . Studies using light transmission aggregometry have demonstrated that this compound stimulates rapid platelet aggregation . This makes it useful for investigating platelet activation pathways.

- Researchers have observed maximal platelet aggregation at this compound concentrations of 10 and 30 μM .

- Pretreatment with Syk inhibitor PRT-060318 and Src inhibitor PP2 completely blocked platelet aggregation induced by this compound, suggesting that activation is mediated through Src and Syk tyrosine kinases .

- The anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)′2 partially reduced aggregation, indicating that activation is partially mediated by CLEC-2 .

High-Throughput Screening Assays this compound was identified through a high-throughput screening (HTS) assay designed to recapitulate the podoplanin–CLEC-2 interaction . This demonstrates the utility of this compound in developing and validating HTS assays for identifying novel CLEC-2 ligands .

- This compound was found to activate platelets, making it the first exogenous small-molecule agonist identified through such screening .

Phosphorylation Studies this compound stimulates phosphorylation of Syk Y525/526 and LAT Y200, similar to rhodocytin, a known platelet agonist . It also induces a marked increase in phosphorylation levels of CLEC-2 .

- Studies involving western blotting have shown that this compound does not stimulate phosphorylation of the FcR γ-chain, indicating specificity for CLEC-2-mediated signaling pathways .

Molecular Binding Site Prediction Autodock Vina software has been used to predict the molecular binding site of this compound on CLEC-2 . This computational approach aids in understanding the structural aspects of this compound-CLEC-2 interaction .

Methods of Study

- ALPHA Screen Technology ALPHA screen technology has been used for the development of a high-throughput screening (HTS) assay recapitulating the podoplanin–CLEC-2 interaction .

- Light Transmission Aggregometry Light transmission aggregometry was used to evaluate platelet aggregation .

- Immunoprecipitation and Western Blot Immunoprecipitation and western blot were used to evaluate direct phosphorylation of CLEC-2 and downstream protein phosphorylation .

- Autodock Vina Software Autodock vina software was used to predict the molecular binding site of this compound .

- Mass Spectrometry Mass spectrometry was used to determine the polymeric nature of the ligand .

Additional Potential Applications

Mechanism of Action

Comparison with Similar Compounds

Katacine is unique among proanthocyanidins due to its specific interaction with the CLEC-2 receptor. Similar compounds include other proanthocyanidins and ligands of CLEC-2, such as:

Podoplanin: An endogenous ligand of CLEC-2 involved in various physiological processes.

Hemin: Another endogenous ligand of CLEC-2 formed following hemolysis from red blood cells.

Rhodocytin: An exogenous ligand of CLEC-2 that has contributed to understanding the role of this receptor.

This compound’s ability to act as a platelet agonist and its unique polymeric structure distinguish it from these similar compounds .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing Katacine's structural heterogeneity and polymerization stages?

- Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify oligomeric fractions. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) can resolve stereochemical configurations and interflavan linkages. Quantitative ³¹P NMR may assess hydroxyl group distribution. For purity validation, combine elemental analysis with differential scanning calorimetry (DSC) .

- Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity Range |

|---|---|---|

| HPLC-MS | Oligomer separation and molecular weight determination | 0.1–100 µg/mL |

| ¹³C NMR | Linkage configuration analysis (e.g., A-type vs. B-type proanthocyanidins) | ≥5 mg sample |

| MALDI-TOF | Polymerization degree assessment | 1–10 mg/mL |

Q. How should researchers design in vitro assays to evaluate this compound's anti-hypoxic mechanisms without conflating mitochondrial and non-mitochondrial effects?

- Answer : Implement a tiered experimental framework:

Baseline oxygen consumption : Measure using Clark-type electrodes in isolated mitochondria (succinate/glutamate-malate substrates) to quantify electron transport chain (ETC) inhibition .

Non-mitochondrial controls : Use ρ⁰ cells (mitochondria-deficient) to isolate HIF-1α stabilization or antioxidant effects.

Dose-response validation : Apply inhibitors like rotenone (Complex I) and antimycin A (Complex III) to contextualize this compound's ETC target specificity .

Q. What protocols ensure reproducibility in isolating this compound from natural sources while minimizing batch-to-batch variability?

- Answer : Standardize extraction using accelerated solvent extraction (ASE) with ethanol-water (70:30 v/v) at 100°C. Employ countercurrent chromatography (CCC) for large-scale fractionation. Document solvent ratios, temperature, and pressure deviations ≥5% as potential variability sources. Include a reference compound (e.g., epicatechin) for internal calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro mitochondrial inhibition data and in vivo anti-hypoxic efficacy of this compound?

- Answer : Apply a systematic review framework (e.g., PICO) to identify confounding variables:

- Population : Cell lines vs. animal models (e.g., murine hypoxia chambers).

- Intervention : Dose thresholds for ETC inhibition vs. HIF-1α modulation.

- Comparison : Co-administer mitochondrial uncouplers (e.g., FCCP) to test compensatory mechanisms.

- Outcome : Prioritize transcriptomic profiling (RNA-seq) to map hypoxia-response genes .

Q. What experimental designs are optimal for studying this compound's synergistic interactions with existing anti-hypoxic agents?

- Answer : Use factorial design (e.g., 2×2 matrix) to test combinations with allopurinol (xanthine oxidase inhibitor) or deferoxamine (iron chelator). Apply Chou-Talalay synergy indices (CI values) to distinguish additive vs. synergistic effects. Include isobolographic analysis for dose-reduction validation .

Q. How can computational modeling predict this compound's structure-activity relationships (SAR) given its polymeric heterogeneity?

- Answer : Develop a QSAR model using:

- Descriptors : Degree of polymerization (DP), hydroxylation patterns, and dihedral angles from molecular dynamics simulations.

- Training data : Curate bioactivity data from standardized assays (e.g., IC₅₀ values for ETC inhibition).

- Validation : Apply leave-one-out cross-validation (LOOCV) and compare with experimental DP-dependent activity trends .

Q. Methodological Best Practices

- Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as this compound's effects on mitochondrial ROS vs. ATP synthesis .

- Data Contradictions : Apply Mill's Methods of Difference and Agreement to isolate variables causing divergent results (e.g., oxygen tension levels in cell cultures) .

- Ethical Reporting : Disclose batch variability and solvent residues in supplementary materials, per journal guidelines for natural product studies .

Properties

Molecular Formula |

C45H38O21 |

|---|---|

Molecular Weight |

914.8 g/mol |

IUPAC Name |

(2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1 |

InChI Key |

NVTLDVSBUJGIAD-GHFVFVICSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.